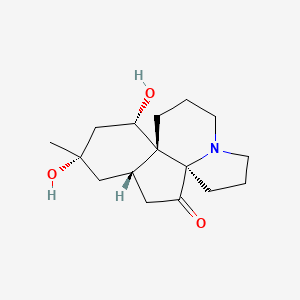
Iprindole
Übersicht
Beschreibung
Iprindole is a tricyclic antidepressant that belongs to the class of indole derivatives. It was developed by Wyeth and marketed in 1967 under various brand names such as Prondol, Galatur, and Tertran . This compound is primarily used for the treatment of major depressive disorder .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Iprindol beinhaltet die Fischer-Indol-Synthese, eine chemische Reaktion, die den aromatischen Heterocyclus Indol aus einem substituierten Phenylhydrazin und einem Aldehyd oder Keton unter sauren Bedingungen erzeugt . Die Reaktion kann durch Brønsted-Säuren wie Salzsäure, Schwefelsäure, Polyphosphorsäure und p-Toluolsulfonsäure oder durch Lewis-Säuren wie Bortrifluorid, Zinkchlorid und Aluminiumchlorid katalysiert werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von Iprindol erfolgt typischerweise nach dem Syntheseweg der Fischer-Indol-Synthese unter Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die sorgfältige Kontrolle von Temperatur, Druck und der Konzentration von Reaktanten und Katalysatoren, um eine effiziente Produktion zu erreichen.
Analyse Chemischer Reaktionen
Reaktionstypen
Iprindol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Iprindol kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können den Indolring oder die Seitenketten modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Indolring oder den Seitenketten auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel, Alkylierungsmittel oder Acylierungsmittel unter geeigneten Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten oder Ketonderivaten führen, während Reduktion verschiedene reduzierte Formen von Iprindol erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Iprindol wurde ausgiebig auf seine antidepressiven Eigenschaften untersucht. Es zeigt Ähnlichkeiten mit Imipramin-artigen Antidepressiva in seiner Fähigkeit, die zentralen Wirkungen von Amphetamin und die peripheren Wirkungen von direkt wirkenden Katecholaminen zu potenzieren . Im Gegensatz zu Imipramin-artigen Verbindungen hemmt Iprindol die Noradrenalinaufnahme weder zentral noch peripher . Dieser einzigartige Mechanismus macht es zu einer wertvollen Verbindung, um die Rolle adrenerger Rezeptoren bei Depression und anderen neurologischen Erkrankungen zu untersuchen.
Wirkmechanismus
Iprindol entfaltet seine antidepressiven Wirkungen durch einen Mechanismus, der die Aktivität adrenerger Rezeptoren verstärkt, ohne die Wiederaufnahme von Noradrenalin zu hemmen . Dies wird erreicht, indem die zentralen Wirkungen von Amphetamin und die peripheren Wirkungen von direkt wirkenden Katecholaminen potenziert werden . Die minimale anticholinerge und antihistaminerge Aktivität von Iprindol unterstützt die Behauptung, dass diese Effekte für die antidepressive Aktivität nicht notwendig sind .
Wirkmechanismus
Iprindole exerts its antidepressant effects through a mechanism that enhances the activity of adrenergic receptors without inhibiting the reuptake of norepinephrine . This is achieved by potentiating the central effects of amphetamine and the peripheral effects of direct-acting catecholamines . The minimal anticholinergic and antihistaminic activity of this compound supports the contention that these effects are unnecessary for antidepressant activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imipramin: Ein weiteres trizyklisches Antidepressivum, das die Noradrenalinwiederaufnahme hemmt.
Amitriptylin: Ein trizyklisches Antidepressivum mit starken anticholinergen und antihistaminergen Wirkungen.
Nortriptylin: Ein Metabolit von Amitriptylin mit ähnlichen Eigenschaften.
Einzigartigkeit von Iprindol
Iprindol ist einzigartig unter den trizyklischen Antidepressiva aufgrund seiner fehlenden Noradrenalin-Wiederaufnahmehemmung und seiner minimalen anticholinergen und antihistaminergen Aktivität . Dies macht es zu einem wertvollen Werkzeug, um die Rolle adrenerger Rezeptoren bei Depression und anderen neurologischen Erkrankungen zu untersuchen, ohne die konfundierenden Effekte der Noradrenalin-Wiederaufnahmehemmung.
Eigenschaften
IUPAC Name |
3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIGPBGDXASWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204145 | |
| Record name | Iprindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5560-72-5 | |
| Record name | Iprindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprindole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iprindole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iprindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iprindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iprindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69U0IKR8FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)


![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)








